molecular formula C8H10N2O3 B2843438 5H,6H,7H,8H-pyrazolo[3,2-b][1,3]oxazepine-3-carboxylic acid CAS No. 1545863-47-5

5H,6H,7H,8H-pyrazolo[3,2-b][1,3]oxazepine-3-carboxylic acid

Cat. No.: B2843438
CAS No.: 1545863-47-5
M. Wt: 182.179
InChI Key: JBBJTLCJMYTHLW-UHFFFAOYSA-N
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Description

5H,6H,7H,8H-pyrazolo[3,2-b][1,3]oxazepine-3-carboxylic acid is a heterocyclic compound that features a unique fusion of pyrazole and oxazepine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H,6H,7H,8H-pyrazolo[3,2-b][1,3]oxazepine-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-aminopyrrolidin-2-ones with isoamyl nitrite in the presence of glacial acetic acid, followed by a 1,3-dipolar cycloaddition with dimethyl acetylenedicarboxylate . This reaction is carried out in benzene at 70°C, yielding the desired product in good yields.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity on a larger scale.

Chemical Reactions Analysis

Types of Reactions

5H,6H,7H,8H-pyrazolo[3,2-b][1,3]oxazepine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different hydrogenated derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various hydrogenated forms of the compound.

Scientific Research Applications

5H,6H,7H,8H-pyrazolo[3,2-b][1,3]oxazepine-3-carboxylic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5H,6H,7H,8H-pyrazolo[3,2-b][1,3]oxazepine-3-carboxylic acid is unique due to its specific ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for developing new compounds with tailored functionalities.

Properties

IUPAC Name

5,6,7,8-tetrahydropyrazolo[5,1-b][1,3]oxazepine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c11-8(12)6-5-9-10-3-1-2-4-13-7(6)10/h5H,1-4H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBBJTLCJMYTHLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC2=C(C=NN2C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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